molecular formula C24H22N2O5S2 B2533514 ethyl 4-(2-(2-oxo-5a,6-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)acetamido)benzoate CAS No. 868152-85-6

ethyl 4-(2-(2-oxo-5a,6-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)acetamido)benzoate

Cat. No.: B2533514
CAS No.: 868152-85-6
M. Wt: 482.57
InChI Key: UYNRVXOSBFKQJI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on a chromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol ring system. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Ethyl benzoate derivatives, similar in structure to ethyl 4-(2-(2-oxo-5a,6-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)acetamido)benzoate, have been studied for their chemical synthesis processes and structural characteristics. For example, the synthesis of ethyl benzoate thiocarbohydrazone and its conversion to various derivatives have been explored (Postovskii et al., 1977). Additionally, the structural analysis of compounds like ethyl 2-methyl-1-(4-phenylthiazol-2-yl)-1H-benzimidazole-6-carboxylate offers insights into the molecular arrangement and stability of such compounds (He et al., 2007).

Electropolymerization and Electrochromic Properties

  • Research has also focused on the electrochemical and electrochromic properties of derivatives. For instance, a study on ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB) examined its good electrochemical activity and the impact of different acceptor groups on its properties. This research can be pivotal in developing advanced materials with specific electrochromic characteristics (Hu et al., 2013).

Pharmaceutical and Medicinal Chemistry

  • In the realm of medicinal chemistry, derivatives of ethyl benzoate have been synthesized and tested for their potential antimicrobial properties. For example, the synthesis and characterization of new quinazolines as potential antimicrobial agents, which include ethyl benzoate derivatives, highlight the role of such compounds in pharmaceutical research (Desai et al., 2007).

Crystallography and X-ray Analysis

  • Crystallographic studies of compounds structurally related to this compound provide valuable information about their molecular configurations and interactions. For example, the novel crystal structures of ethyl phosphonamidate and ethyl phosphonate derivatives have been characterized, offering insights into the molecular assemblies and aromaticities of these heterocyclic moieties (Pietrzak et al., 2018).

Properties

IUPAC Name

ethyl 4-[[2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S2/c1-2-30-23(28)14-7-9-16(10-8-14)25-19(27)11-26-22-21(33-24(26)29)20-15(13-32-22)12-31-18-6-4-3-5-17(18)20/h3-10,15,20H,2,11-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNRVXOSBFKQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C4C(COC5=CC=CC=C45)CS3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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